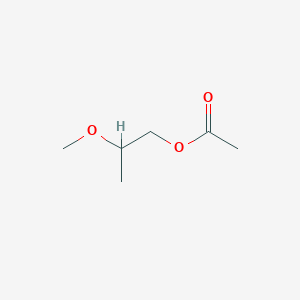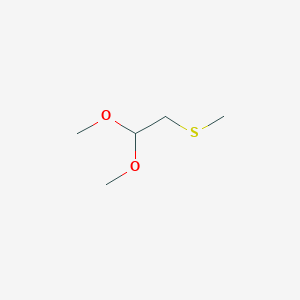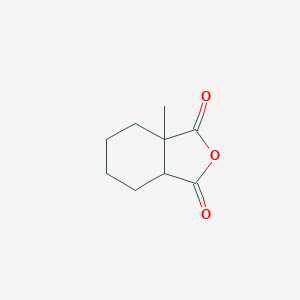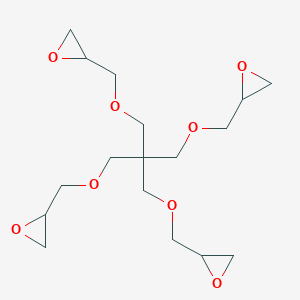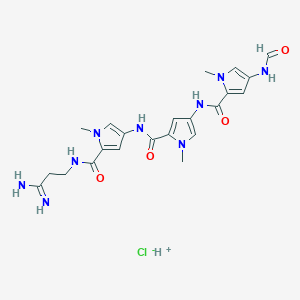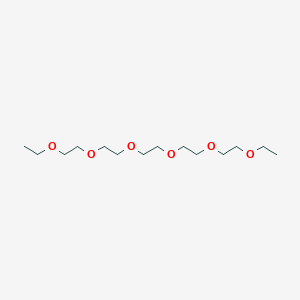![molecular formula C13H13NO4S B008474 3-[(2-Naphthylsulfonyl)amino]propanoic acid CAS No. 100394-14-7](/img/structure/B8474.png)
3-[(2-Naphthylsulfonyl)amino]propanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-[(2-Naphthylsulfonyl)amino]propanoic acid often involves multi-step chemical processes that include sulfonylation, amino acid substitution, and sometimes complex catalysis. For instance, derivatives of naphthyl propionic acid, serving as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, can be synthesized through bromination, acylation, and hydrolysis steps, showing the complexity and efficiency required in such syntheses (Ai, 2002).
Wissenschaftliche Forschungsanwendungen
Environmental and Industrial Applications
Sulfamic acid, a related compound, serves as an environmentally friendly alternative electrolyte for acid cleaning and corrosion inhibition. It replaces more hazardous acids in cleaning metallic surfaces, with organic compounds acting as corrosion inhibitors. These inhibitors adsorb on the metal surface, following the Langmuir adsorption isotherm model, and are effective in sulfamic acid-based electrolytes, behaving as mixed- and interface-type corrosion inhibitors (C. Verma & M. Quraishi, 2022).
Biomedical Research
Chlorogenic acid (CGA) , another phenolic acid, has been identified for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension effects, and as a CNS stimulator. CGA has shown potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018).
Branched chain aldehydes , significant in flavor compounds in food, are produced and degraded from amino acids. Understanding these pathways is crucial for controlling the formation of desired aldehyde levels in various food products, indicating the relevance of related compounds in food science and technology (B. Smit et al., 2009).
Highly Branched Polymers based on poly(amino acid)s, like poly(L-lysine), poly(L-glutamic acid), and their derivatives, have been explored for biomedical applications including as delivery vehicles for genes and drugs and as antiviral compounds. Their biocompatibility, biodegradability, and metabolizable degradation products make them suitable for various medical and pharmaceutical applications (Marisa Thompson & C. Scholz, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(naphthalen-2-ylsulfonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c15-13(16)7-8-14-19(17,18)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARBMGXIZPSUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Naphthylsulfonyl)amino]propanoic acid | |
CAS RN |
100394-14-7 | |
| Record name | 3-(naphthalene-2-sulfonamido)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



